2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrrolidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-aminopyrrolidine with a suitable pyrimidine precursor. One common method involves the condensation of 3-aminopyrrolidine with 6-methyl-2,4-dihydroxypyrimidine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one.
Pyrimidine derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 2,4-diaminopyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of pyrrolidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14) |
InChI Key |
QPLJBIPDUZFCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(C2)N |
Origin of Product |
United States |
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